Ipronidazole
Overview
Description
- (chemical formula:
- Specifically, it is employed for treating histomoniasis in turkeys and managing swine dysentery .
Ipronidazole: C7H11N3O2
) is primarily used in veterinary medicine . It falls under the category of antiprotozoal agents .Mechanism of Action
Target of Action
Ipronidazole is an antiprotozoal drug of the nitroimidazole class . It primarily targets protozoan parasites, and it is used in veterinary medicine for the treatment of histomoniasis in turkeys and swine dysentery .
Mode of Action
This binding causes loss of the helical structure, strand breakage, and impairment of DNA function . Only susceptible organisms (bacteria and protozoa) appear to be capable of metabolizing the drug .
Biochemical Pathways
This compound affects the biochemical pathways of the protozoan parasites it targets. The drug interferes with the DNA structure of these organisms, leading to strand breakage and impairment of DNA function . This disruption of DNA structure and function inhibits the growth and reproduction of the parasites, effectively treating the infection .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed throughout the body. The drug is metabolized, with two major metabolites identified in the feces of rats and turkeys . The metabolites, along with the unchanged drug, are excreted primarily through the feces .
Result of Action
The result of this compound’s action is the effective treatment of certain protozoan infections. By disrupting the DNA structure and function of the parasites, the drug inhibits their growth and reproduction. This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the presence of other substances in the host organism’s system. Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Ipronidazole interacts with various biomolecules in the body. After oral administration, about 31% of the total radioactivity was found in the feces and in the contents of the gastrointestinal tract, 34% was found in the bile, 27% in urine, and 1.4% in the carcass, liver, and gut . Two major metabolites were isolated in the feces of rats and turkeys after an oral administration of this compound .
Cellular Effects
This compound has been found to be effective in the treatment of giardiasis, whereas it controls histomoniasis in poultry
Molecular Mechanism
It is known that nitroimidazoles, the class of drugs to which this compound belongs, alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol, the primary fungal cell sterol, via inhibition of the demethylation of lanosterol .
Metabolic Pathways
This compound is involved in various metabolic pathways. After oral administration, it is absorbed and distributed in the body, and then metabolized into two major metabolites
Preparation Methods
- The synthetic route to Ipronidazole involves several steps. Notably, it is prepared via nitration of 1-methyl-2-propan-2-ylimidazole .
- Industrial production methods may vary, but the compound is typically synthesized using established chemical procedures .
Chemical Reactions Analysis
- Ipronidazole can undergo various reactions, including reduction , oxidation , and substitution .
- Common reagents and conditions include reducing agents (such as tin(II) chloride ) for reduction reactions.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- Beyond veterinary use, Ipronidazole’s applications extend to other fields:
Chemistry: It serves as a model compound for studying nitroimidazoles.
Biology: Researchers explore its effects on protozoa and anaerobic organisms.
Medicine: Although primarily veterinary, its potential in human medicine warrants investigation.
Industry: Its synthesis and derivatives may find applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Ipronidazole’s uniqueness lies in its specific chemical structure and mode of action.
- Similar compounds include metronidazole , tinidazole , and other nitroimidazoles used in medicine and veterinary practice.
Properties
IUPAC Name |
1-methyl-5-nitro-2-propan-2-ylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAFJUSDNOSFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046839 | |
Record name | Ipronidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14885-29-1 | |
Record name | Ipronidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipronidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPRONIDAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ipronidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ipronidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ipronidazole primarily used for in veterinary medicine?
A: this compound is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].
Q2: Can this compound be used to treat clinical cases of swine dysentery?
A: Yes, studies show that administering this compound through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].
Q3: Does the presence of cupric sulfate in feed affect the efficacy of this compound against histomoniasis?
A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of this compound, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don’t explicitly state the molecular formula and weight of this compound, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in various matrices?
A5: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing this compound and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing this compound and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.
- High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of this compound and other nitroimidazoles in matrices like bovine milk [].
Q6: Are there any rapid screening methods available for detecting this compound residues in food products?
A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting this compound residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of this compound, but they might require confirmation by more specific techniques like LC-MS/MS.
Q7: What is known about the toxicity and safety of this compound in turkeys?
A: Studies indicate that this compound exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of this compound at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].
Q8: Is there any evidence of this compound residues accumulating in edible tissues after treatment?
A: Research shows that after a 4-week administration of this compound at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that this compound is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.
Q9: What is known about the potential for resistance development to this compound?
A9: While the provided abstracts don't directly address this compound resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.
Q10: What is the significance of studying this compound metabolism?
A: Understanding this compound metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of this compound in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of this compound in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.
Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring this compound misuse?
A: Research has shown that this compound residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of this compound in poultry production.
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